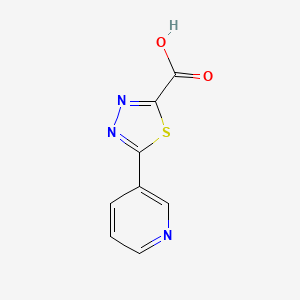

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid

描述

属性

IUPAC Name |

5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZAYBFDBMPLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursor molecules under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

科学研究应用

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles, including 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid, exhibit notable cytotoxic properties against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies have shown that substituents on the thiadiazole ring can significantly influence their cytotoxicity. For instance, compounds with specific substitutions have demonstrated IC50 values indicating potent activity against lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cell lines .

-

Case Studies :

- A study reported the synthesis of various thiadiazole derivatives that showed significant suppressive activity against multiple human cancer cell lines. Notably, one compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

- Another research highlighted the synthesis of a series of 5-(pyridin-3-yl)-1,3,4-thiadiazoles which were evaluated for their anticancer potential against several tumor types. Many derivatives showed selectivity for cancer cells over normal cells, indicating a promising therapeutic index .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Thiadiazole derivatives have been extensively studied for their efficacy against various bacterial and fungal pathogens.

- Antitubercular Activity : Recent studies have demonstrated that certain thiadiazole derivatives possess significant anti-tubercular activity. For example, compounds synthesized with a thiadiazole core showed MIC values as low as 0.045 µg/mL against Mycobacterium tuberculosis strains .

- Case Studies :

Cholesterol Regulation

Beyond its anticancer and antimicrobial applications, the compound has been investigated for its role in cholesterol regulation.

- Mechanism : Some studies suggest that derivatives of pyridine and thiadiazole can stimulate HDL cholesterol levels, which is beneficial for cardiovascular health. These compounds may be used therapeutically to manage conditions like dyslipidemia and arteriosclerosis .

Agrochemical Applications

The utility of this compound extends into agrochemicals where it can serve as a bioactive compound in pest control formulations.

Summary Table of Applications

作用机制

The mechanism of action of 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared heterocyclic cores, substituent patterns, or functional groups.

5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine

- Structure : Replaces the carboxylic acid group with an amine at position 2.

- Properties : The amine group increases basicity (pKa ~8–10) compared to the carboxylic acid (pKa ~2–4), altering solubility and binding interactions.

- Activity : Exhibits insecticidal and fungicidal activity, attributed to the thiadiazole-pyridine synergy, but lacks the ionizable carboxylic acid for enhanced target binding .

4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylic Acid

- Structure : Substitutes the 1,3,4-thiadiazole with a 1,3-thiazole ring and adds a methyl group at position 3.

- The methyl group introduces steric hindrance.

- Activity : Demonstrated antiviral activity in preliminary studies, though reduced compared to thiadiazole analogs due to weaker π-acceptor properties .

5-Amino-1,3,4-thiadiazole-2-carboxylic Acid Ethyl Ester

- Structure : Replaces the carboxylic acid with an ethyl ester.

- Properties : The ester group lowers water solubility but enhances membrane permeability (logP ~1.5 vs. ~0.2 for the carboxylic acid).

- Activity : Acts as a prodrug, with in vivo hydrolysis to the active carboxylic acid form. Lower direct activity in vitro .

Ethyl 5-[(4-Methylphenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate

- Structure : Contains a carbamoyl linker and a 4-methylphenyl group.

- Properties: The carbamoyl group introduces hydrogen-bond acceptor/donor versatility, while the aromatic group enhances lipophilicity (logP ~2.8).

- Activity : Reported as a kinase inhibitor, with the carbamoyl group enabling selective ATP-binding pocket interactions .

Comparative Data Table

Key Research Findings

Bioactivity : The carboxylic acid group in this compound enhances target binding via ionic interactions, unlike its ester or amine analogs .

Solubility : Carboxylic acid derivatives exhibit superior aqueous solubility (e.g., ~20 mg/mL at pH 7.4) compared to esters or carbamoyl derivatives .

Synthetic Challenges: Pyridazine ring formation from hydrazinopyridine precursors is hindered by low nucleophilicity, as observed in related pyrazole-thiadiazine hybrids .

Notes on Structural Optimization

- Carboxylic Acid vs. Ester : The free acid form is critical for in vitro activity but may require prodrug strategies (e.g., esterification) for in vivo efficacy .

- Heterocycle Choice : Thiadiazole analogs generally outperform thiazole or pyridazine derivatives in stability and π-acceptor strength .

- Substituent Effects : Bulky groups (e.g., 4-methylphenyl) improve selectivity but reduce solubility, necessitating balance in drug design .

生物活性

5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid (PTCA) is a heterocyclic compound notable for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of PTCA is , with a molecular weight of 207.21 g/mol. The compound features a pyridine ring fused with a thiadiazole ring, which contributes to its unique reactivity and biological activity. The carboxylic acid group at the 2-position enhances its potential for various chemical reactions, including esterification and amidation.

Antimicrobial Activity

PTCA and its derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds containing the thiadiazole structure exhibit broad-spectrum activity against bacteria and fungi. For instance:

- Antibacterial Activity : PTCA has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition. In particular, derivatives have shown enhanced activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL .

- Antifungal Activity : Research has indicated that PTCA derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development .

Anticancer Activity

The anticancer potential of PTCA has been extensively studied due to its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : PTCA acts by inhibiting key enzymes involved in cancer progression, such as lipoxygenases (LOX). Compounds derived from PTCA have demonstrated cytotoxicity against multiple cancer cell lines, including PC3 (prostate cancer) and HT29 (colon cancer). Notably, nitro-containing derivatives exhibited higher cytotoxic activity compared to standard chemotherapeutics like doxorubicin .

- Case Study : A comparative study evaluated the cytotoxic effects of PTCA derivatives on several human cancer cell lines. The results showed that methoxylated derivatives were particularly potent as enzyme inhibitors and demonstrated significant anticancer activity .

Anti-inflammatory Properties

PTCA has also been investigated for its anti-inflammatory effects. The compound's interaction with inflammatory pathways suggests that it may serve as a therapeutic agent in managing inflammatory diseases:

- Research Findings : Studies have reported that PTCA can inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of PTCA derivatives. Modifications to the thiadiazole and pyridine portions can significantly enhance their pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Nitro group substitution | Increased cytotoxicity against cancer cells |

| Methoxy group addition | Enhanced enzyme inhibition |

| Variations in the carboxylic acid group | Altered antimicrobial spectrum |

常见问题

Q. What are the optimal synthetic routes for 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid?

The compound can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols. A two-step procedure involving refluxing 4-pyridinecarboxylic acid with thiosemicarbazide in POCl₃ (phosphorus oxychloride) at 90°C under inert conditions yields the thiadiazole core. Crystallization from ethanol or acetone produces high-purity crystals suitable for structural analysis .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction reveals two independent molecules (A and B) in the asymmetric unit. Key structural features include dihedral angles of 18.2° (molecule A) and 30.3° (molecule B) between the thiadiazole and pyridine rings. Hydrogen bonding (N–H···N) forms a 2D supramolecular network. Refinement involves geometric placement of H atoms and isotropic restraints for disordered fragments .

Q. What spectroscopic methods validate the compound’s purity and structure?

Elemental analysis, ¹H NMR, and IR spectroscopy confirm functional groups (e.g., carboxylic acid, pyridine). TLC ensures purity, while X-ray diffraction provides atomic-level resolution of bond lengths and angles. For example, C–S bonds in the thiadiazole ring align with expected values (1.72–1.76 Å) .

Q. How do reaction conditions influence yield and purity?

Prolonged reflux (6–8 hours) in POCl₃ at 90°C optimizes cyclization. Adjusting pH to 8–9 with ammonia precipitates the product, while recrystallization from ethanol/acetone removes impurities. Slow evaporation of acetone solutions produces diffraction-quality crystals .

Advanced Research Questions

Q. How do structural variations (e.g., substituents) affect biological activity?

Substitution at the 5-position of the thiadiazole ring modulates bioactivity. For example, alkylation of the thiol group enhances anticonvulsant and anti-cancer properties. Computational studies (e.g., molecular docking) predict interactions with targets like γ-aminobutyric acid (GABA) receptors or kinase enzymes .

Q. What role do dihedral angles play in molecular packing and stability?

Differences in dihedral angles between pyridine and thiadiazole rings (18.2° vs. 30.3°) influence intermolecular interactions. Larger angles reduce π-π stacking but increase hydrogen-bonding efficiency, stabilizing the 2D network. This structural flexibility impacts solubility and crystallinity .

Q. How can hydrogen-bonding networks be exploited for material design?

The N–H···N hydrogen bonds create a robust supramolecular framework, which could be tailored for coordination polymers or drug delivery systems. Modifying substituents (e.g., adding carboxylate groups) may enhance metal-ion binding for catalytic or sensing applications .

Q. What contradictions exist in reported biological data for thiadiazole derivatives?

Some studies report potent anti-cancer activity, while others note limited efficacy due to poor bioavailability. Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects on logP (lipophilicity). Systematic SAR (structure-activity relationship) studies are needed to resolve these .

Q. How is molecular docking used to predict target interactions?

Docking simulations with proteins like EGFR (epidermal growth factor receptor) or tubulin assess binding affinity. For example, the carboxylic acid group may form salt bridges with lysine residues, while the pyridine ring engages in π-cation interactions. Validation via in vitro assays (e.g., kinase inhibition) is critical .

Q. What safety precautions are required for handling this compound?

GHS classification indicates acute oral toxicity (Category 4) and skin/eye irritation (Category 2/1). Lab handling requires PPE (gloves, goggles), fume hoods, and protocols for spill containment. First-aid measures include rinsing eyes with water (15+ minutes) and avoiding induced vomiting after ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。